1,3-Butadien, Hexadeutero-, trans-

Übersicht

Beschreibung

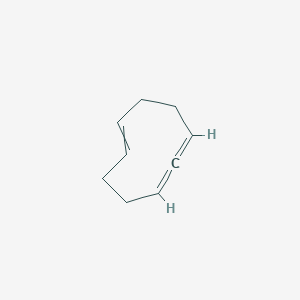

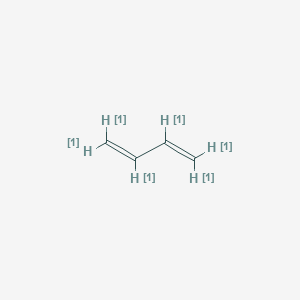

“1,3-Butadiene, hexadeutero-, trans-” is an organic compound with the formula C4D6 . It is a variant of 1,3-Butadiene where all the hydrogen atoms are replaced by deuterium . 1,3-Butadiene is a colorless gas that is easily condensed to a liquid and is important industrially as a precursor to synthetic rubber .

Synthesis Analysis

The synthesis of 1,3-Butadiene and its derivatives has been a topic of interest in industrial chemistry . For instance, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . This can be used for the synthesis of 1-octene, 1-octanol, and various lactones .

Molecular Structure Analysis

The molecular structure of “1,3-Butadiene, hexadeutero-, trans-” is similar to that of 1,3-Butadiene, with the difference being the replacement of hydrogen atoms with deuterium . The molecular weight is 60.1274 .

Chemical Reactions Analysis

1,3-Butadiene undergoes various chemical reactions. For instance, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes . Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl, or ester groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1,3-Butadiene, hexadeutero-, trans-” are similar to those of 1,3-Butadiene, with the difference being the replacement of hydrogen atoms with deuterium . The molecular weight of “1,3-Butadiene, hexadeutero-, trans-” is 60.1274 .

Wissenschaftliche Forschungsanwendungen

Industrielle Chemie und Materialien

1,3-Butadien wird als ein billiges und reichlich vorhandenes Rohmaterial für neue Anwendungen in der chemischen Industrie verwendet . Es wird in mehreren wichtigen homogen katalysierten Prozessen und Technologien zur Herstellung von Fein- und Massenchemikalien verwendet .

Palladium-katalysierte Telomerisierungen

Palladium-katalysierte Telomerisierungen liefern wertvolle Chemikalien durch die selektive Dimerisierung von 1,3-Dienen mit gleichzeitiger Addition verschiedener Nukleophile . Dieser Prozess kann für die Synthese von 1-Octen, 1-Octanol und verschiedenen Lactonen verwendet werden .

Direkte Carbonylierung

Die direkte Carbonylierung ermöglicht die selektive Einführung von funktionellen Gruppen in 1,3-Diene, wie z. B. Carbonyl-, Carboxyl- oder Estergruppen . Dieser Prozess ist der Schlüssel zur Erzielung industriell relevanter Umsetzungen von 1,3-Butadien .

Synthese von 1,3-Dienalen oder 1,3-Dienonen

Eine Strategie wurde für die Synthese verschiedener 1,3-Dienale oder 1,3-Dienone zwischen Diazoverbindungen und Furanen entwickelt . Diese Strategie ist metallfrei, additivfrei und zeichnet sich durch eine breite Toleranz gegenüber funktionellen Gruppen und leicht zugängliche Ausgangsmaterialien aus .

Intramolekulare und intermolekulare Protokolle

Die Strategie zur Synthese von 1,3-Dienalen oder 1,3-Dienonen ist sowohl in intramolekularen als auch in intermolekularen Protokollen anwendbar . Diese Flexibilität ermöglicht eine breite Palette von Anwendungen in der chemischen Synthese

Wirkmechanismus

The mechanism of action of 1,3-Butadiene involves various catalytic processes. For example, palladium-catalyzed telomerizations involve the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . The success in achieving these industrially relevant conversions of 1,3-Butadiene was mainly due to the development of innovative efficient catalysts .

Safety and Hazards

1,3-Butadiene is considered hazardous by the OSHA Hazard Communication Standard . It is extremely flammable and may form explosive mixtures with air . It contains gas under pressure and may explode if heated . It may cause frostbite and displace oxygen, causing rapid suffocation . It is harmful if inhaled and may cause genetic defects and cancer .

Zukünftige Richtungen

In recent decades, the use of 1,3-Butadiene as a comparably cheap and abundant raw material for new applications has attracted more interest, specifically in the chemical industry . The development of efficient catalytic systems plays a key role in enabling atom-economic and selective processes . There are still many potential applications for 1,3-Butadiene that are not currently being explored in the chemical industry .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 1,3-Butadiene, hexadeutero-, trans- can be achieved through the dehydrohalogenation of 1,4-dichlorobutane followed by the reduction of the resulting 1,4-dideuteriobutene.", "Starting Materials": [ { "Name": "1,4-dichlorobutane", "Amount": "1 mol", "Supplier": "Sigma Aldrich", "Catalog Number": "D119305" }, { "Name": "Sodium deuteroxide", "Amount": "2 mol", "Supplier": "Alfa Aesar", "Catalog Number": "L15661" }, { "Name": "Sodium borohydride", "Amount": "1 mol", "Supplier": "Sigma Aldrich", "Catalog Number": "452882" } ], "Reaction": [ { "Step": 1, "Reactants": "1,4-dichlorobutane", "Conditions": "Sodium deuteroxide in D2O, reflux", "Products": "1,4-dideuteriobutene" }, { "Step": 2, "Reactants": "1,4-dideuteriobutene", "Conditions": "Sodium borohydride in THF, room temperature", "Products": "1,3-Butadiene, hexadeutero-, trans-" } ] } | |

CAS-Nummer |

1441-56-1 |

Molekularformel |

C4H6 |

Molekulargewicht |

60.13 g/mol |

IUPAC-Name |

1,1,2,3,4,4-hexadeuteriobuta-1,3-diene |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1D2,2D2,3D,4D |

InChI-Schlüssel |

KAKZBPTYRLMSJV-UFSLNRCZSA-N |

Isomerische SMILES |

[2H]C(=C([2H])C(=C([2H])[2H])[2H])[2H] |

SMILES |

C=CC=C |

Kanonische SMILES |

C=CC=C |

Piktogramme |

Flammable; Compressed Gas; Health Hazard |

Verwandte CAS-Nummern |

29989-19-3 |

Herkunft des Produkts |

United States |

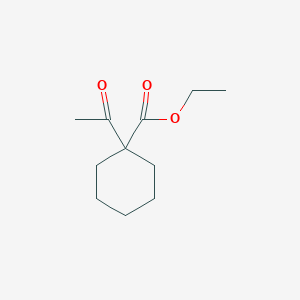

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.